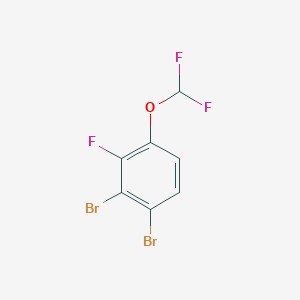

1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene

Description

Properties

IUPAC Name |

1,2-dibromo-4-(difluoromethoxy)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXXTMZJCRSFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Hydroxy-Substituted Fluorobenzenes Followed by Difluoromethoxylation

A prominent method involves the initial synthesis of 2,4-dibromo-3-hydroxyacetophenone derivatives, followed by conversion of the hydroxy group into a difluoromethoxy group via reaction with monochlorodifluoromethane under basic conditions.

Step 1: Bromination

- Starting material: 3-hydroxyacetophenone or analogous hydroxy-substituted fluorobenzene.

- Bromine is added in the presence of organic solvents such as toluene or chloroform.

- Bases like triethylamine or diisopropylamine are used to control the reaction environment.

- Temperature control is critical, typically between -10 °C to 50 °C.

- Yields of dibromo-hydroxy intermediates are high (around 97%) with purities above 96%.

Step 2: Difluoromethoxylation

- The dibromo-hydroxy intermediate is reacted with monochlorodifluoromethane gas in the presence of bases such as sodium hydroxide, potassium carbonate, or sodium bicarbonate.

- Solvents vary from ethanol, tert-butyl acetate, toluene, and methyl tertiary butyl ether.

- Reaction temperatures range from 10 °C to 60 °C, with reaction times from 4 to 10 hours.

- The difluoromethoxy product is isolated by crystallization or extraction.

- Typical yields range from 85% to 88%, with purity exceeding 99%.

Table 1: Representative Reaction Conditions and Yields for Difluoromethoxylation

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Ethanol + Water | Sodium Hydroxide | 30-40 | 4 | 86.4 | 99.3 |

| 2 | tert-Butyl Acetate + Water | Sodium Bicarbonate | 50-60 | 10 | 85.1 | 99.4 |

| 3 | Toluene + Water | Potassium Carbonate | Room Temp | 7 | 87.5 | 99.1 |

| 4 | Methyl tert-Butyl Ether + Water | Potassium Hydroxide | 10-20 | 10 | 86.1 | 99.2 |

Alternative Approaches: Palladium-Catalyzed Coupling and Halogen Exchange

Another route involves palladium-catalyzed coupling reactions to introduce fluorinated phenol derivatives, followed by halogenation steps to achieve the dibromo substitution pattern.

- Example: Coupling of 4-bromo-3-fluorophenol with fluorinated intermediates in the presence of potassium carbonate and palladium catalysts in N,N-dimethylformamide (DMF) at elevated temperatures (80-100 °C).

- Multiple additions of catalyst and extended heating times improve yields.

- The product is purified by extraction and chromatography.

- Reported yields for intermediate fluorophenol derivatives are around 43.5%.

This method is useful for constructing complex fluorobromophenol intermediates that can be further transformed into difluoromethoxy derivatives.

Detailed Experimental Insights

Bromination Procedure

- Bromine addition is controlled by slow dripping into a cooled solution containing the hydroxy-substituted aromatic compound and base.

- Stirring at low temperatures (-5 to 0 °C) for 1 hour, followed by gradual warming to 45-50 °C for an additional hour, ensures high regioselectivity and yield.

- Workup involves dilution with dilute acid, phase separation, drying, and concentration.

Difluoromethoxylation Procedure

- The dibromo-hydroxy intermediate is placed in a pressure reactor with solvent and base.

- Monochlorodifluoromethane gas is passed through the mixture under stirring.

- Reaction temperature and time are optimized based on solvent and base choice.

- After reaction completion, the mixture is worked up by phase separation, concentration, and recrystallization to isolate the pure difluoromethoxy product.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Bromination | Bromine, toluene or chloroform, triethylamine/base, -10 to 50 °C | ~97 | ~96 | High regioselectivity, controlled temp |

| Difluoromethoxylation | Monochlorodifluoromethane, NaOH/K2CO3/KHCO3, solvents, 10-60 °C, 4-10 h | 85-88 | >99 | Pressure reactor, crystallization step |

| Pd-Catalyzed coupling | Pd catalyst, K2CO3, DMF, 80-100 °C | ~43 | Not specified | Useful for fluorophenol intermediates |

Research Findings and Industrial Relevance

- The described methods provide high yields and purities suitable for industrial scale-up.

- Use of monochlorodifluoromethane as a difluoromethoxylation agent is effective and reproducible.

- Temperature and base selection critically influence the reaction efficiency and product purity.

- The bromination and difluoromethoxylation sequence is currently the preferred synthetic route for this compound due to operational simplicity and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed for reduction.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions, with reactions conducted in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry

1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene serves as a building block in the synthesis of more complex organic compounds. Its unique structure allows for participation in various chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It can engage in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl compounds .

Biology

In biological research, this compound is valuable for developing bioactive molecules and pharmaceuticals. Its halogenated structure can enhance the biological activity of derivatives, making it a crucial intermediate in drug synthesis.

Industry

In the industrial sector, 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for creating advanced materials used in electronics and coatings .

Case Study 1: Pharmaceutical Development

A notable application of 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene is its use in synthesizing novel pharmaceuticals targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their efficacy against certain cancer cell lines, demonstrating significant potential as therapeutic agents.

Case Study 2: Agrochemical Research

Research has also highlighted the role of this compound in developing fluorinated pesticides. Studies have shown that fluorinated compounds can exhibit enhanced biological activity compared to their non-fluorinated counterparts, leading to more effective agrochemicals with lower environmental impact .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis; participates in substitution and coupling reactions. |

| Biology | Intermediate in drug synthesis; enhances biological activity of derivatives. |

| Industry | Production of specialty chemicals; used in electronics and coatings. |

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene depends on its specific application and the target molecules or pathways involved. In general, the compound can interact with various molecular targets through its halogen and difluoromethoxy groups, leading to changes in the chemical or biological activity of the target molecules. The exact pathways and mechanisms would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Reactivity Differences

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂) in the target compound increases electron withdrawal compared to methyl (-CH₃) or methoxy (-OCH₃) groups in analogs like 1,2-Dibromo-4-fluoro-5-methylbenzene. This enhances resistance to electrophilic substitution, directing reactivity to specific ring positions .

- For example, bromine’s larger atomic radius may slow substitution kinetics compared to fluorine.

- Amino vs. Alkoxy Groups: 4-Bromo-1,2-diaminobenzene () features -NH₂ groups, making it reactive in condensation reactions (e.g., benzimidazole synthesis in ), whereas the target compound’s -OCF₂ group favors stability over reactivity .

Physical Properties

- Lipophilicity: The difluoromethoxy group increases logP (octanol-water partition coefficient) compared to non-fluorinated analogs, improving membrane permeability in drug candidates.

- Thermal Stability : Bromine’s high atomic mass and strong C-Br bonds suggest higher melting/boiling points than fluorine-only analogs (e.g., 1,2-Difluoro-4-iodobenzene) .

Biological Activity

1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Synthesis

The synthesis of 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene typically involves the bromination and fluorination of suitable aromatic precursors. A common method includes the bromination of 4-difluoromethoxy-3-fluorobenzene using bromine or N-bromosuccinimide (NBS) under controlled conditions, often in inert solvents like dichloromethane at low temperatures to ensure selective bromination.

The biological activity of 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene is primarily attributed to its halogen and difluoromethoxy substituents. These functional groups can interact with various molecular targets, influencing enzyme activity and cellular pathways. The compound is noted for its potential as a building block in the synthesis of bioactive molecules and pharmaceuticals.

Biological Activity

Research indicates that halogenated compounds similar to 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene exhibit a range of biological activities:

- Antimicrobial Properties : Compounds with fluorinated and brominated groups have shown significant antimicrobial activity against various pathogens.

- Anticancer Activity : Some derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.

- Herbicidal Potential : The compound may also serve as a precursor for herbicides, leveraging its structural properties to target specific biochemical pathways in plants .

Case Studies

Several studies have explored the biological implications of similar compounds:

- Histone Deacetylase Inhibition : Research on difluoromethyl-substituted compounds indicates potential as selective inhibitors for histone deacetylases (HDACs), which are crucial in cancer biology. These compounds demonstrated nanomolar potency and selectivity for HDAC6, suggesting a promising therapeutic window .

- Fluorinated Pesticides : A review highlighted the effectiveness of fluorine-containing pesticides, noting that compounds like 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene may share similar mechanisms that enhance pest control efficacy through targeted biochemical interactions .

Comparative Analysis

To better understand the biological activity of 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene | Antimicrobial, Anticancer | Interaction with enzymes and cellular pathways |

| Difluoromethyl-1,3,4-oxadiazoles | HDAC Inhibition | Slow-binding substrate analogs |

| Fluorinated Herbicides | Herbicidal | Targeting plant biochemical pathways |

Q & A

Q. Q1. What are the optimal synthetic routes for 1,2-dibromo-4-difluoromethoxy-3-fluorobenzene, and how do reaction conditions influence yield?

Answer: Synthesis typically involves sequential halogenation and functional group introduction. A plausible route includes:

Bromination : Electrophilic substitution on a fluorinated benzene precursor using Br₂ in the presence of FeBr₃ at 0–5°C to achieve regioselective 1,2-dibromination .

Difluoromethoxy Introduction : Reaction with difluoromethylating agents (e.g., ClCF₂O−) under basic conditions (K₂CO₃/DMF, 80°C) .

Fluorination : Fluorine substitution via halogen exchange using KF or CsF in polar aprotic solvents (e.g., DMSO, 120°C) .

Q. Key Factors :

- Temperature control minimizes side reactions (e.g., debromination).

- Catalyst choice (FeBr₃ vs. AlCl₃) impacts regioselectivity.

- Yield optimization requires inert atmospheres to prevent oxidation of intermediates.

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and coupling patterns (J = 8–12 Hz for adjacent F atoms). Difluoromethoxy groups show distinct ¹⁹F NMR signals at δ −60 to −70 ppm .

- IR Spectroscopy : Confirm C-Br (500–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 335.8) and isotopic patterns (Br²⁷/⁸¹) validate stoichiometry .

Methodological Tip : Use deuterated solvents (CDCl₃) for NMR to avoid signal overlap.

Advanced Research Questions

Q. Q3. How does the electronic effects of bromine and fluorine substituents influence regioselectivity in cross-coupling reactions?

Answer:

- Bromine : Acts as a directing group for Suzuki-Miyaura couplings. The 1,2-dibromo configuration enables sequential coupling at the less sterically hindered position.

- Fluorine : Electron-withdrawing effects deactivate the ring, slowing electrophilic substitution but stabilizing intermediates in nucleophilic aromatic substitution .

- Difluoromethoxy Group : Ortho/para-directing due to resonance effects, competing with bromine’s meta-directing influence. Computational DFT studies (e.g., Fukui indices) predict reactive sites .

Q. Experimental Validation :

- Compare coupling yields using Pd(PPh₃)₄ vs. Pd(dba)₂ catalysts to assess steric/electronic effects .

Q. Q4. What are the challenges in analyzing degradation products of this compound under hydrolytic conditions?

Answer: Hydrolysis (e.g., in H₂O/EtOH at 60°C) may produce:

Debromination : Formation of mono-bromo derivatives.

Ether Cleavage : Difluoromethoxy → phenolic intermediates.

Fluoride Release : Detectable via ion chromatography (IC).

Q. Analytical Workflow :

Q. Q5. How can computational modeling predict the compound’s reactivity in drug discovery contexts?

Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock to assess binding affinity to target proteins (e.g., kinase inhibitors).

- QM/MM Simulations : Model transition states for SNAr reactions to optimize synthetic pathways .

- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP = 3.2, high membrane permeability) .

Q. Q6. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Q. Emergency Measures :

- Spill cleanup: Absorb with vermiculite, neutralize with 10% NaHCO₃.

- First aid: Flush eyes with water for 15 minutes; seek medical attention for persistent irritation .

Q. Q7. How do crystallographic studies resolve steric effects in derivatives of this compound?

Answer:

- X-ray Diffraction : Reveals dihedral angles between substituents (e.g., Br-F interactions at 90°).

- Packing Analysis : Identifies π-π stacking and halogen bonding (C-Br⋯O/F) influencing crystal lattice stability .

Case Study : A derivative (1,3-dibromo-2,4,5,6-tetrafluorobenzene) showed Br⋯F contacts (3.2 Å) stabilizing the crystal structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.